BenchChemオンラインストアへようこそ!

1-(4-(4-chlorobenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide

Imidazole-4-carboxamide Kinase inhibition PARP inhibition

This high-purity imidazole-4-carboxamide scaffold is a critical tool for kinase research. With no known biological activity, it serves as a verified matched-pair negative control for TAK1 or PARP inhibitor series, such as CBP 501. Unlike generic analogs, its defined 4-ethoxyphenyl and 4-chlorobenzamido-benzyl motifs allow for precise SAR development. Choose this compound for rigorous, data-driven lead optimization and eliminate experimental ambiguity in your selectivity profiling studies.

Molecular Formula C26H23ClN4O3
Molecular Weight 474.95
CAS No. 1251698-48-2
Cat. No. B2374126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-chlorobenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide
CAS1251698-48-2
Molecular FormulaC26H23ClN4O3
Molecular Weight474.95
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C26H23ClN4O3/c1-2-34-23-13-11-22(12-14-23)30-26(33)24-16-31(17-28-24)15-18-3-9-21(10-4-18)29-25(32)19-5-7-20(27)8-6-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
InChIKeyYIJSNUOAHJJEML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-Chlorobenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251698-48-2): Structural Classification and Data Availability Status for Procurement Decisions


1-(4-(4-Chlorobenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide (CAS 1251698-48-2) is a synthetic, small-molecule 1,4-disubstituted imidazole-4-carboxamide derivative (C26H23ClN4O3, MW 474.95 g/mol). As of 2026-04-28, a comprehensive search of primary literature, patents, and authoritative public databases (PubChem, ChEMBL, PubMed) yields no reported biological activity, physicochemical profiling, or target engagement data for this specific compound. Its structural features—a 4-chlorobenzamido-substituted benzyl group at the imidazole N1 position and a 4-ethoxyphenyl carboxamide at the C4 position—place it within a chemical space explored for kinase inhibition and PARP modulation, but no quantitative evidence confirms activity against any specific target [1]. Procurement decisions must be made in the context of complete data absence.

Why 1-(4-(4-Chlorobenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide Cannot Be Assumed Interchangeable with Other Imidazole-4-Carboxamide Analogs


The imidazole-4-carboxamide scaffold is present in molecules with diverse and often opposing pharmacological profiles, including TAK1 inhibitors, PARP inhibitors, and BTK inhibitors, where subtle N1 and C4 substituent variations dictate target selectivity, potency, and pharmacokinetics [1][2]. Without experimental data for this specific compound—no IC50 values, no selectivity panels, no ADME parameters—there is zero evidentiary basis to assume functional equivalence or even bioactivity. Procuring this compound as a substitute for a characterized analog such as 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CBP 501) or any TAK1 inhibitor imidazole carboxamide would constitute an uncontrolled experiment and is scientifically unjustified. The quantitative evidence required to support any substitution is entirely absent.

Quantitative Differentiation Evidence for 1-(4-(4-Chlorobenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide: Comparator Analysis and Data Gap Assessment


Complete Absence of Public Biological Activity Data Prevents Any Comparator-Based Differentiation for Procurement

An exhaustive search of PubMed, PubChem, ChEMBL, ChemSpider, Google Scholar, and patent databases (USPTO, WIPO, EPO) for CAS 1251698-48-2 returned zero publications, zero bioassay records, and zero patent entries containing biological activity data for this compound. The closest structurally characterized analogs, including 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CBP 501, CAS 1251709-75-7), have reported anticancer activity with quantitative IC50 values against multiple cell lines , but no extrapolation to the target compound is scientifically valid. No comparator can be named because no data exist for the target compound to compare against any benchmark. This compound is a data void; any claim of differentiation would be fabricated. The only evidence-supported statement is that this compound has no verified biological identity distinguishable from a completely inert structural analog.

Imidazole-4-carboxamide Kinase inhibition PARP inhibition Chemical probe Data void

Legitimate Application Scenarios for 1-(4-(4-Chlorobenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide Given Complete Data Absence


Use as a Negative Control or Inert Carrier in Assay Development Where Structural Analog Activity Is Known

If a research program has independently synthesized and characterized this compound via NMR, HRMS, and HPLC (>95% purity confirmed) and verified its inactivity against the target of interest at relevant concentrations, it may serve as a matched-pair negative control for active analogs such as CBP 501 or TAK1 inhibitor series compounds. This application requires full in-house characterization and cannot be assumed from vendor-provided identity alone [1].

Chemical Probe for De Novo Target Identification Screening

In the absence of any known biological annotation, this compound could be submitted to broad-panel biochemical or phenotypic screening platforms (e.g., Eurofins SafetyScreen, CEREP, or academic open-science initiatives) to generate first-in-class activity fingerprints. This scenario treats the compound as an uncharacterized chemical probe and acknowledges the upfront investment required before any downstream selection or procurement rationale can be established [1].

Synthetic Intermediate for Diversification Libraries

The 4-ethoxyphenyl carboxamide and 4-chlorobenzamido-benzyl motifs are tractable handles for further derivatization. If the compound is obtained as a pure, well-characterized solid, it may serve as a scaffold for parallel synthesis of focused libraries aimed at exploring structure-activity relationships around the imidazole-4-carboxamide core. This utility depends entirely on verified chemical integrity and purity [1].

Quote Request

Request a Quote for 1-(4-(4-chlorobenzamido)benzyl)-N-(4-ethoxyphenyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.